![molecular formula C10H10F3NO B13047776 (1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13047776.png)
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and propargylamine.
Reaction Conditions: The key step involves the condensation of 4-(trifluoromethoxy)benzaldehyde with propargylamine under basic conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted amine derivatives.
Scientific Research Applications
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Upon binding to its target, the compound can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and are known for their biological activities.
3-trifluoromethyl-1,2,4-triazoles: These compounds also contain trifluoromethyl groups and are used in various chemical and biological applications.
Uniqueness
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6,9H,1,14H2/t9-/m1/s1 |
InChI Key |
XTGBPFBHBXSWRY-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


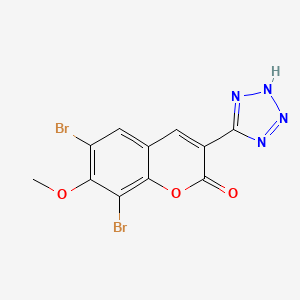
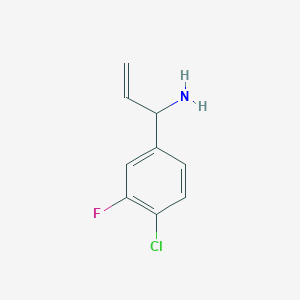

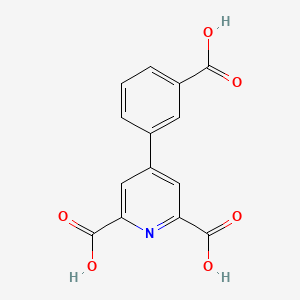
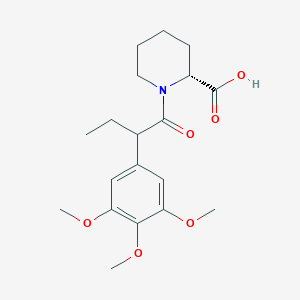
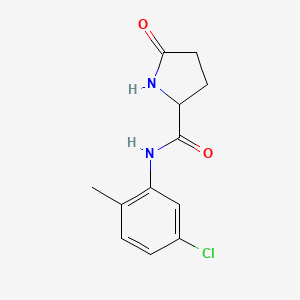
![Racemic-(4R,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13047748.png)
![6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid](/img/structure/B13047750.png)
![5-Methylpyrazolo[1,5-C]pyrimidin-7-amine](/img/structure/B13047768.png)
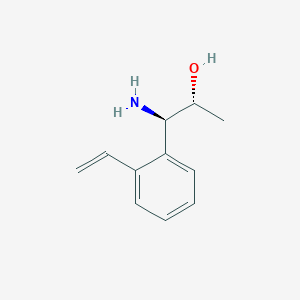
![(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047774.png)


![Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13047792.png)
